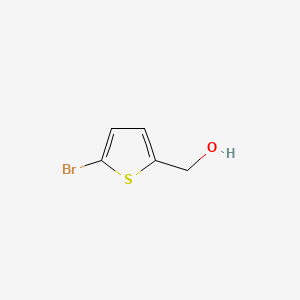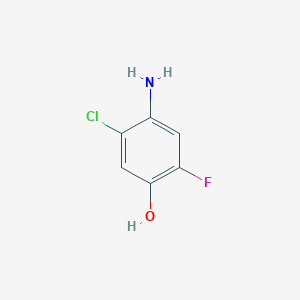
4-Amino-5-chloro-2-fluorophenol
Descripción general
Descripción
The compound 4-Amino-5-chloro-2-fluorophenol is a derivative of phenol, which is a class of compounds known for their aromatic ring with a hydroxyl group attached. The specific structure of this compound includes an amino group at the 4th position, a chlorine atom at the 5th position, and a fluorine atom at the 2nd position on the benzene ring. This arrangement of substituents can significantly affect the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the electrophilic amination of 4-fluorophenol with diazenes has been reported to result in the complete removal of the fluorine atom and the introduction of a chlorine atom, suggesting a potential pathway for the synthesis of chloro-amino-substituted phenols . Additionally, the synthesis of 4-chloro-2-aminophenol derivatives has been achieved through condensation reactions, which could be adapted for the synthesis of 4-Amino-5-chloro-2-fluorophenol . Furthermore, the synthesis of 2-amino-4-chlorophenol from 4-chloro-2-nitrophenol via catalytic reduction indicates the feasibility of synthesizing amino-chloro-substituted phenols .
Molecular Structure Analysis
The molecular structure of phenol derivatives can be complex, with the potential for intramolecular hydrogen bonding and various conformations depending on the substituents. For example, the crystal structure analysis of a saliciline derivative has shown that the molecules can adopt an essentially planar conformation with weak intermolecular interactions stabilizing the crystal packing . This information can be extrapolated to suggest that 4-Amino-5-chloro-2-fluorophenol may also exhibit specific conformational characteristics and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of phenol derivatives is influenced by the substituents present on the aromatic ring. The electrophilic amination process described for 4-fluorophenol indicates that such compounds can undergo substitution reactions that involve the replacement of halogen atoms with amino groups . Schiff base formation is another common reaction for aminophenols, as seen in the synthesis of various Schiff bases from 4-chloro-2-aminophenol . These reactions are important for the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-5-chloro-2-fluorophenol would be influenced by the presence of the amino, chloro, and fluoro substituents. These groups can affect the solubility, melting point, and hydrogen bonding capacity of the compound. For instance, the presence of an amino group can lead to the formation of intramolecular hydrogen bonds, which can influence the melting point and solubility . The fluorine atom, being highly electronegative, can also affect the electronic distribution in the molecule, potentially impacting its reactivity and interactions with other molecules, such as DNA . Additionally, the synthesis of related fluorine-containing compounds has shown that such substituents can lead to materials with low moisture absorption and dielectric constants, which could be relevant for the properties of 4-Amino-5-chloro-2-fluorophenol .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Electrophilic Amination : 4-Amino-5-chloro-2-fluorophenol demonstrates potential in electrophilic amination reactions. A study on similar compounds showed the possibility of complete removal of the fluorine atom and introduction of chlorine in certain conditions, indicating its reactivity and potential for producing varied aminated compounds (Bombek et al., 2004).
Synthesis of Biologically Active Derivatives : Research has explored the synthesis of biologically active derivatives using compounds like 4-fluorophenol, which is structurally related to 4-Amino-5-chloro-2-fluorophenol. This involves studying various intermolecular interactions and their implications for creating new compounds with potential biological activities (Shukla et al., 2014).
Environmental and Biological Applications
Sonochemical Degradation : 4-Fluorophenol, a similar compound to 4-Amino-5-chloro-2-fluorophenol, has been studied for its degradation in aqueous solutions through ultrasound, indicating potential environmental applications in pollutant remediation (Goskonda et al., 2002).
Antibacterial Agents : Fluorine-containing compounds like 4-Amino-5-chloro-2-fluorophenol are used in synthesizing novel antibacterial agents. Research shows that incorporating fluorine into the molecular structure can enhance biological activity, suggesting its use in pharmaceuticals (Holla et al., 2003).
Metabolic Studies : Studies involving fluorinated analogs of chlorophenols, similar to 4-Amino-5-chloro-2-fluorophenol, have been used to understand metabolic processes in plants, as evidenced by NMR studies. This illustrates its potential as a tool for studying biological systems (Tront & Saunders, 2007).
Pharmaceutical Research
- Synthesis of Medical Compounds : A pathway involving an intermediate of 4-Amino-3-fluorophenol, a structurally related compound, has been developed for synthesizing regorafenib, a medication used in cancer treatment. This indicates the importance of such compounds in the synthesis of clinically significant drugs (Du et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-5-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAICBADMNLLFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303722 | |
| Record name | 4-Amino-5-chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-2-fluorophenol | |
CAS RN |
847872-10-0 | |
| Record name | 4-Amino-5-chloro-2-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847872-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-chloro-2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


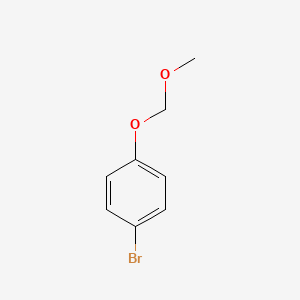
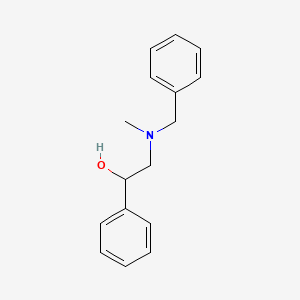
![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)

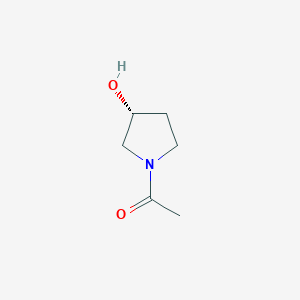
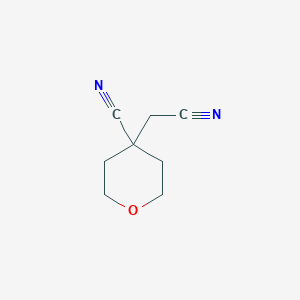
![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)
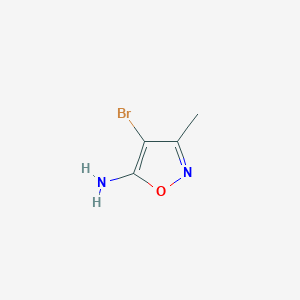

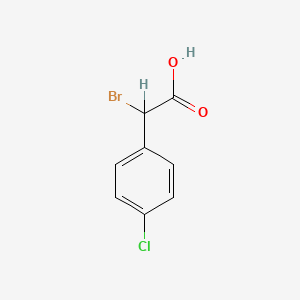

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)
